molecular formula C10H13N3O B12733456 3-[(2S)-1-Nitroso-2-piperidinyl]pyridine CAS No. 1795786-06-9

3-[(2S)-1-Nitroso-2-piperidinyl]pyridine

Cat. No.: B12733456
CAS No.: 1795786-06-9
M. Wt: 191.23 g/mol
InChI Key: BXYPVKMROLGXJI-SNVBAGLBSA-N
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Description

1-Nitrosoanabasine is a tobacco-specific nitrosamine, a class of compounds known for their potent carcinogenic properties. It is formed as a result of the nitrosation of nicotine, a process that occurs during the curing and processing of tobacco. The compound has the molecular formula C10H13N3O and a molecular weight of 191.23 g/mol . It is a minor tobacco alkaloid and is considered a significant biomarker for exposure to tobacco smoke .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Nitrosoanabasine can be synthesized through the nitrosation of anabasine, a naturally occurring alkaloid found in tobacco. The reaction typically involves the use of nitrosating agents such as sodium nitrite (NaNO2) in an acidic medium. The reaction conditions often include maintaining a low temperature to control the rate of nitrosation and to prevent the formation of unwanted by-products .

Industrial Production Methods

Industrial production of 1-nitrosoanabasine is not common due to its carcinogenic nature. it can be produced in laboratory settings for research purposes. The process involves the extraction of anabasine from tobacco followed by its nitrosation under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

1-Nitrosoanabasine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

1-Nitrosoanabasine exerts its effects primarily through the formation of DNA adducts, which can lead to mutations and cancer. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with DNA. This interaction results in the formation of DNA adducts, which can cause mutations and initiate carcinogenesis . The molecular targets include various DNA bases, and the pathways involved are primarily those related to DNA repair and apoptosis .

Comparison with Similar Compounds

1-Nitrosoanabasine is similar to other tobacco-specific nitrosamines such as:

  • N-Nitrosoanatabine
  • N-Nitrosonornicotine
  • 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)

Comparison

1-Nitrosoanabasine is unique due to its specific formation from anabasine and its distinct biological effects .

Properties

CAS No.

1795786-06-9

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

3-[(2R)-1-nitrosopiperidin-2-yl]pyridine

InChI

InChI=1S/C10H13N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h3-4,6,8,10H,1-2,5,7H2/t10-/m1/s1

InChI Key

BXYPVKMROLGXJI-SNVBAGLBSA-N

Isomeric SMILES

C1CCN([C@H](C1)C2=CN=CC=C2)N=O

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)N=O

Origin of Product

United States

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